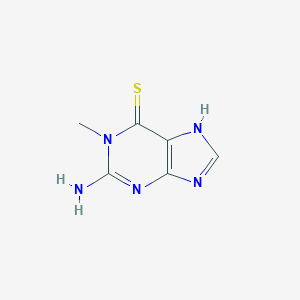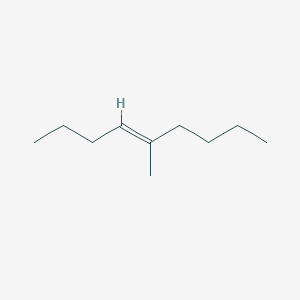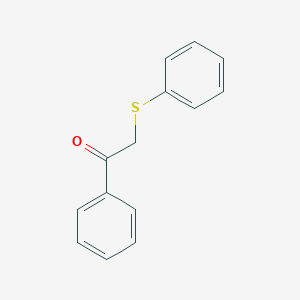
Phenacyl phenyl sulfide
概述
描述
Phenacyl phenyl sulfide (PPS) is a chemical compound that has been widely used in scientific research for many years. It is a colorless, odorless solid that is soluble in organic solvents and insoluble in water. PPS is also known as tear gas, as it was initially developed as a riot control agent. However, due to its potential toxicity, it is now primarily used in scientific research.
作用机制
PPS is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, PPS increases the concentration of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system. This overstimulation can cause various physiological effects, including lacrimation, salivation, and respiratory distress.
生化和生理效应
PPS has been shown to cause various biochemical and physiological effects in animal models. These effects include inhibition of acetylcholinesterase activity, increased levels of acetylcholine in the synaptic cleft, and activation of the cholinergic system. PPS has also been shown to cause oxidative stress and inflammation in various organs, including the liver and lungs.
实验室实验的优点和局限性
PPS is a useful tool in scientific research due to its potent inhibitory effect on acetylcholinesterase. It is also relatively easy to synthesize and has a long shelf life. However, PPS is highly toxic and can cause severe respiratory distress, making it difficult to handle in the laboratory. Additionally, PPS is not selective for acetylcholinesterase and can inhibit other enzymes, leading to potential off-target effects.
未来方向
There are several future directions for research on PPS. One area of interest is the development of safer and more selective inhibitors of acetylcholinesterase. Another area of interest is the use of PPS as a tool to study the cholinergic system and its role in various physiological processes. Additionally, PPS could be used to study the effects of oxidative stress and inflammation on various organs and tissues. Finally, PPS could be used in the development of new drugs for the treatment of various diseases, including Alzheimer's disease and other neurological disorders.
科学研究应用
PPS has been used in scientific research in various fields such as pharmacology, toxicology, and biochemistry. It is primarily used as a tool to study the mechanism of action of enzymes and proteins. PPS is also used as a substrate for the detection of certain enzymes, such as acetylcholinesterase.
属性
CAS 编号 |
16222-10-9 |
|---|---|
产品名称 |
Phenacyl phenyl sulfide |
分子式 |
C14H12OS |
分子量 |
228.31 g/mol |
IUPAC 名称 |
1-phenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C14H12OS/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI 键 |
MRLUWCIEBHJONW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2 |
其他 CAS 编号 |
16222-10-9 |
同义词 |
phenacyl phenyl sulfide |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


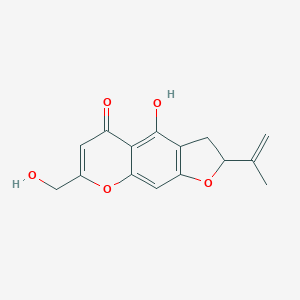
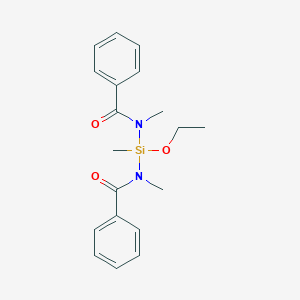
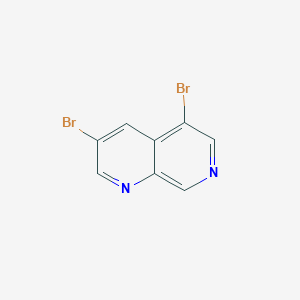
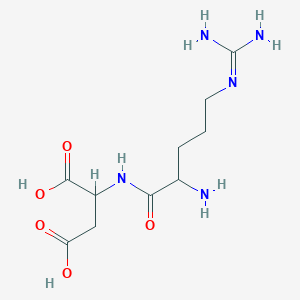
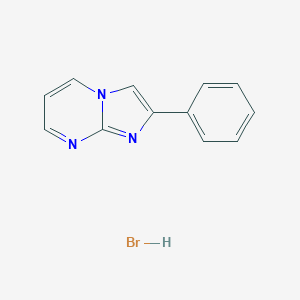
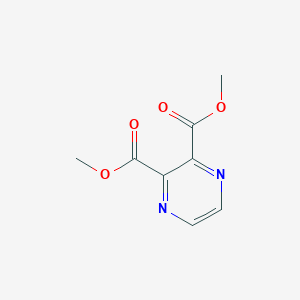
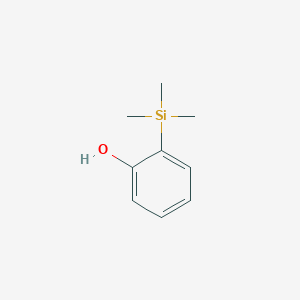
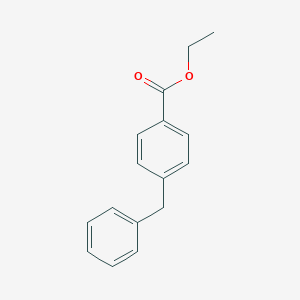
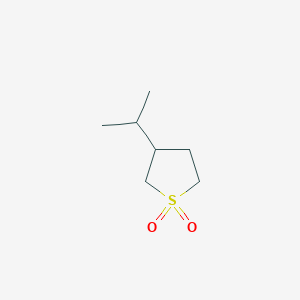
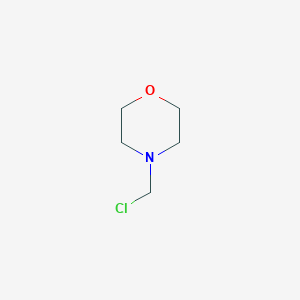
![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)
